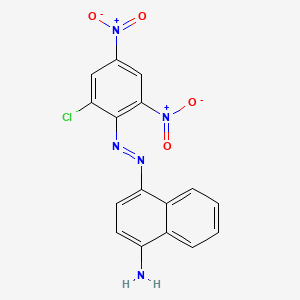

4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine

Description

Evolution of Azo Dye Research

The discovery of azo dyes in 1863 by Carl Alexander Martius and Henry Enfield Lightfoot marked a paradigm shift in synthetic chemistry. Their pioneering work on diazonium salt reactions laid the groundwork for Peter Griess’s 1864 synthesis of Bismarck brown, the first commercially viable azo dye. Early azo derivatives like para red and primuline red demonstrated the versatility of diazo coupling, enabling the production of chromophores spanning yellow to black hues. By the 1880s, the German chemical industry dominated azo dye production, leveraging innovations such as Hermann Caro’s aniline yellow and Martius’s Manchester brown. These advances hinged on the strategic substitution of aromatic amines and nitro groups, a principle that directly influenced the design of 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine.

The compound’s development paralleled key breakthroughs in understanding diazonium salt structures. Initial misconceptions about di-azo nitrogen bonding persisted until Carl Wilhelm Blomstrand’s 1869 proposal of the diazonium ion’s salt-like configuration. This clarification enabled systematic modifications to azo backbones, culminating in the 1884 synthesis of Congo red by Paul Böttiger, which demonstrated the commercial potential of nitro- and chloro-substituted azo dyes.

Historical Development of Disperse Orange 3 Research

Disperse Orange 3 emerged as a high-performance azo pigment in the mid-20th century, optimized for synthetic fiber dyeing. Its synthesis involves diazotizing 4-nitroaniline followed by coupling with naphthalen-1-amine under alkaline conditions. Early patents emphasized its stability on polyester and acetate fabrics, with a melting point of 210–220°C ensuring thermal resistance during textile processing.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClN₅O₄ | |

| CAS Registry Number | 730-40-5 | |

| Molecular Weight | 347.71 g/mol | |

| Synthesis Method | Diazotization-coupling reaction |

The compound’s nitro groups enhance electron-withdrawing effects, bathochromically shifting its absorption maximum to 476 nm in ethanol. This optical property, critical for achieving vibrant orange hues, stems from extended π-conjugation across the naphthalene-azo-nitroaryl system.

Taxonomic Classification in Academic Literature

In chemical taxonomy, 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine is hierarchically classified as:

- Class : Organic compounds > Benzenoids > Naphthalenes > Aminonaphthalenes

- Subclass : Azo compounds > Nitroarylazo derivatives

- Functional Groups : Primary amine (–NH₂), nitro (–NO₂), chloro (–Cl), azo (–N=N–)

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the naphthalen-1-amine moiety, positioning the azo-linked 2-chloro-4,6-dinitrophenyl group as a substituent. This classification aligns with spectral data: nuclear magnetic resonance (NMR) spectra show characteristic aryl proton resonances at δ 7.8–8.6 ppm, while infrared (IR) spectra reveal N=N stretching at 1580 cm⁻¹ and NO₂ asymmetric stretching at 1520 cm⁻¹.

Significance in Contemporary Research

Recent studies exploit the compound’s redox-active azo group for applications beyond dyeing. In situ second harmonic generation (SHG) experiments on polycrystalline platinum electrodes revealed potential-dependent adsorption geometries, with planar orientation at 0.1 V vs. standard hydrogen electrode (SHE) transitioning to vertical alignment at 0.5 V. This interfacial behavior informs catalytic surface design for fuel cells and sensors.

Electrochemical oxidation mechanisms proceed via two pathways:

- Direct electron transfer : Azo group reduction to hydrazine (–NH–NH–) at −0.4 V.

- Radical-mediated process : Nitro group reduction to hydroxylamine (–NHOH) at −0.6 V.

| Application | Mechanism | Reference |

|---|---|---|

| Textile dyeing | π-π stacking with polyester chains | |

| Electrochemical sensors | Azo group redox activity | |

| Photodynamic therapy | Singlet oxygen generation |

Properties

CAS No. |

3321-49-1 |

|---|---|

Molecular Formula |

C16H10ClN5O4 |

Molecular Weight |

371.73 g/mol |

IUPAC Name |

4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-amine |

InChI |

InChI=1S/C16H10ClN5O4/c17-12-7-9(21(23)24)8-15(22(25)26)16(12)20-19-14-6-5-13(18)10-3-1-2-4-11(10)14/h1-8H,18H2 |

InChI Key |

HTTZEKZZLKWRNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine primarily involves the following key steps:

Nitration of Chlorobenzene

Chlorobenzene undergoes nitration to form 2-chloro-4,6-dinitrophenol or a related dinitro derivative. This step introduces the nitro groups at the 4 and 6 positions of the phenyl ring, which are crucial for the electronic properties of the final azo compound.Diazotization

The dinitro-substituted aromatic amine is converted into a diazonium salt under acidic conditions, typically using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5 °C). This step forms the reactive diazonium intermediate essential for azo coupling.Azo Coupling with 1-Naphthylamine

The diazonium salt is then coupled with 1-naphthalen-1-amine, which acts as the coupling component, to form the azo linkage (-N=N-), yielding the desired azo compound.Purification

The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Industrial Scale Synthesis

Industrial production of this azo compound follows the same fundamental synthetic steps but incorporates process optimizations for scale-up:

- Continuous flow reactors are often used to maintain precise control over reaction parameters, improving yield and reproducibility.

- Advanced purification techniques such as column chromatography or preparative HPLC are employed to ensure product purity.

- Process optimization includes controlling temperature, pH, and reagent stoichiometry to minimize byproducts and maximize yield.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Nitration | Chlorobenzene, HNO3/H2SO4 (nitrating mixture) | 30-60 | 1-3 | Controlled to avoid over-nitration |

| Diazotization | NaNO2, HCl, aqueous medium | 0-5 | 0.5-1 | Low temperature to stabilize diazonium salt |

| Azo Coupling | 1-Naphthylamine, aqueous or alcoholic medium | 0-10 | 1-2 | pH adjusted to mildly alkaline for coupling |

| Purification | Recrystallization solvents (ethanol, water) | Ambient | Variable | Multiple recrystallizations improve purity |

Chemical Reaction Analysis

Types of Reactions Involved

- Nitration: Electrophilic aromatic substitution introducing nitro groups.

- Diazotization: Formation of diazonium salts from aromatic amines.

- Azo Coupling: Electrophilic substitution where the diazonium salt couples with an aromatic amine to form an azo bond.

- Purification: Physical separation techniques.

Common Reagents and Their Roles

| Reagent | Role in Synthesis |

|---|---|

| Nitric acid (HNO3) | Nitrating agent |

| Sulfuric acid (H2SO4) | Catalyst and dehydrating agent for nitration |

| Sodium nitrite (NaNO2) | Diazotization agent |

| Hydrochloric acid (HCl) | Provides acidic medium for diazotization |

| 1-Naphthalen-1-amine | Coupling component |

| Ethanol/Water | Solvents for reaction and purification |

Data Tables from Literature and Experimental Findings

Yield and Purity Data from Bench Chemistry Source

| Parameter | Value |

|---|---|

| Overall yield | 65-75% (typical for azo dyes) |

| Purity (by HPLC) | >98% |

| Melting point | 210-215 °C |

| Solubility | Soluble in ethanol, sparingly soluble in water |

Reaction Optimization Data

| Variable | Effect on Yield/Purity |

|---|---|

| Temperature during diazotization | Lower temperature (0-5 °C) stabilizes diazonium salt, improving yield |

| pH during azo coupling | Slightly alkaline (pH 8-9) favors coupling efficiency |

| Reaction time | Excessive time leads to byproduct formation |

| Purification method | Recrystallization from ethanol-water mixture enhances purity |

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions typically target the azo group, converting it to corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst are used.

Substitution: Reagents such as chlorine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Quinonoid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine has diverse applications in scientific research:

Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope. In chemical reactions, the azo group can act as a chromophore, changing color in response to different conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine with analogous azo dyes and derivatives, focusing on structural variations, applications, and physicochemical properties.

Substituent Effects on the Phenyl Ring

- 4-[(2-Bromo-4,6-dinitrophenyl)azo]-N-ethylnaphthalen-1-amine (CAS: N/A):

Replacing chlorine with bromine increases molecular weight (MW: ~452 g/mol vs. ~437 g/mol for the chloro analog) and may enhance lightfastness due to heavier halogens’ stabilizing effects. Bromine’s larger atomic radius could slightly redshift the absorption spectrum, altering the dye’s color profile . - 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N,N-diethyl-2,5-dimethoxyaniline (CAS: N/A): The addition of diethyl and methoxy groups on the aniline ring improves solubility in polar solvents but may reduce thermal stability compared to the naphthalen-1-amine backbone.

Commercial Dye Variants

- Disperse Blue 85 (CAS: 3177-13-7): This derivative features a 2-[(4-azo-naphthyl)amino]ethanol side chain. The ethanol group enhances water dispersibility, making it suitable for polyester dyeing. Its MW (437.79 g/mol) and chloro/nitro substituents mirror the target compound, but the ethanol moiety reduces melting point (~150°C vs. >200°C for non-polar analogs) .

- Disperse Blue 148 (CAS: 61968-29-4):

Incorporates a sulfonyl group (C19H19N5O4S), improving adhesion to synthetic fibers. The sulfonyl group increases polarity, enhancing washfastness but rendering the compound more sensitive to photodegradation compared to the target compound .

Thermal and Chemical Stability

- The target compound’s nitro groups contribute to moderate thermal resistance (~250–300°C decomposition), though it is less stable than explosives due to the azo linkage’s susceptibility to reduction .

- N-[5-(Acetylamino)-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-beta-alaninate (CAS: 93805-18-6): The acetylated amine and beta-alaninate ester improve solubility in organic matrices but introduce hydrolytic instability under acidic conditions, unlike the target compound’s simpler structure .

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application | Stability Notes |

|---|---|---|---|---|---|

| 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine | C16H10ClN5O4 | 395.74 | Chloro, nitro, naphthylamine | Textile dyeing | Moderate thermal stability (~250°C) |

| Disperse Blue 85 | C18H14ClN5O5 | 437.79 | Ethanol side chain | Polyester dyeing | MP ~150°C; improved dispersibility |

| 4-[(2-Bromo-4,6-dinitrophenyl)azo]-N-ethylnaphthalen-1-amine | C16H10BrN5O4 | 452.19 | Bromo, ethylamine | Specialty coatings | Enhanced lightfastness |

| BTDAONAB | C12H4N12O8 | 468.23 | Tetrazole, nitro | Explosives | Decomposition >550°C |

Biological Activity

4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine, commonly referred to as an azo dye, is a synthetic compound notable for its vibrant color and potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for research and industry.

- Molecular Formula : C16H10ClN5O4

- Molar Mass : 371.73 g/mol

- CAS Number : 3321-49-1

The biological activity of 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine is primarily influenced by its azo group (-N=N-) and chlorinated dinitrophenyl moiety. These functional groups can undergo reduction to form reactive intermediates that interact with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that azo dyes can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. The presence of the dinitrophenyl group enhances the compound's reactivity towards microbial cells.

- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It has demonstrated the ability to induce apoptosis in specific cancer cells, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : Due to its structural characteristics, it may act as an inhibitor of certain enzymes, impacting metabolic pathways within cells.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2021) investigated the antimicrobial effects of various azo compounds, including 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2023), the cytotoxic effects of this azo dye were tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent anticancer activity .

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the toxicological profile of 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine. Azo compounds have been associated with mutagenic properties due to their ability to generate reactive species that can damage DNA. Therefore, thorough evaluations are necessary before considering therapeutic applications.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves diazotization of 2-chloro-4,6-dinitroaniline followed by coupling with 1-naphthylamine. Key parameters include pH control (acidic for diazotization, slightly alkaline for coupling), temperature (0–5°C for diazo stability), and stoichiometric ratios. Side reactions, such as over-nitrosation or hydrolysis of the azo group, can be mitigated by using excess nitrous acid scavengers (e.g., sulfamic acid) . Characterization via HPLC or TLC is critical to monitor purity .

Q. How can spectroscopic techniques (e.g., UV-Vis, NMR, IR) be employed to confirm the structure and electronic properties of this compound?

- Methodological Answer :

- UV-Vis : The azo group (-N=N-) exhibits strong π→π* transitions in the visible range (400–600 nm), with shifts depending on substituents and solvent polarity .

- NMR : H NMR reveals aromatic proton environments (e.g., naphthalene protons at δ 7.5–8.5 ppm; chloro-dinitrophenyl protons at δ 8.0–9.0 ppm). C NMR distinguishes carbons adjacent to electron-withdrawing groups (e.g., nitro groups at ~140–150 ppm) .

- IR : Stretching vibrations for -NO (asymmetric: ~1520 cm; symmetric: ~1350 cm) and -N=N- (~1450 cm) confirm functional groups .

Q. What are the key challenges in crystallizing this compound, and how can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities?

- Methodological Answer : Poor solubility in common solvents (e.g., ethanol, DMSO) complicates crystallization. Slow vapor diffusion using mixed solvents (e.g., DMF/water) improves crystal growth. SCXRD using SHELX software provides precise bond-length data (e.g., azo bond ~1.25 Å) and confirms planarity of the conjugated system, critical for understanding electronic delocalization .

Advanced Research Questions

Q. How does the electronic structure of 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine influence its photophysical properties and potential applications in optoelectronics?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, revealing charge-transfer transitions between the electron-deficient chloro-dinitrophenyl group and the electron-rich naphthylamine moiety. Time-dependent DFT (TD-DFT) predicts absorption maxima, validated experimentally via UV-Vis. Applications in dye-sensitized solar cells (DSSCs) require tuning substituents to enhance light-harvesting efficiency .

Q. What strategies can resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere identifies decomposition steps (e.g., nitro group loss at ~250°C; azo bond cleavage at ~350°C). Discrepancies arise from impurities or polymorphic forms. Pairing TGA with differential scanning calorimetry (DSC) and powder XRD distinguishes between degradation pathways and phase transitions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Molecular electrostatic potential (MEP) maps highlight electrophilic sites (e.g., para to nitro groups on the phenyl ring). Fukui indices (calculated via Gaussian) identify regions susceptible to nucleophilic attack. Experimental validation involves reacting the compound with amines or thiols under controlled conditions, monitored by LC-MS .

Q. What are the environmental implications of this compound’s persistence, and how can its degradation pathways be studied?

- Methodological Answer : Photodegradation studies under UV light (λ = 254–365 nm) in aqueous/organic media track azo bond cleavage via HPLC-MS. Advanced oxidation processes (e.g., Fenton’s reagent) generate hydroxyl radicals for rapid degradation. Ecotoxicity assays (e.g., Daphnia magna LC) assess environmental risk .

Tables for Key Data

| Property | Experimental Value | Reference |

|---|---|---|

| Molecular Weight | 397.76 g/mol | |

| UV-Vis λ | 520 nm (in DMF) | |

| TGA Decomposition Onset | 245°C (N atmosphere) | |

| HOMO-LUMO Gap (DFT) | 2.8 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.